Cas no 2171666-58-1 (2-amino-3-1-(2,2,2-trifluoroethyl)-1H-imidazol-4-ylpropanoic acid)

2-amino-3-1-(2,2,2-trifluoroethyl)-1H-imidazol-4-ylpropanoic acid 化学的及び物理的性質
名前と識別子
-
- 2-amino-3-1-(2,2,2-trifluoroethyl)-1H-imidazol-4-ylpropanoic acid
- 2171666-58-1
- 2-amino-3-[1-(2,2,2-trifluoroethyl)-1H-imidazol-4-yl]propanoic acid
- EN300-1276269
-
- インチ: 1S/C8H10F3N3O2/c9-8(10,11)3-14-2-5(13-4-14)1-6(12)7(15)16/h2,4,6H,1,3,12H2,(H,15,16)
- InChIKey: JWDKBHZSONMKOL-UHFFFAOYSA-N
- ほほえんだ: FC(CN1C=NC(=C1)CC(C(=O)O)N)(F)F
計算された属性
- せいみつぶんしりょう: 237.07251106g/mol
- どういたいしつりょう: 237.07251106g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 259
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -2.2
- トポロジー分子極性表面積: 81.1Ų
2-amino-3-1-(2,2,2-trifluoroethyl)-1H-imidazol-4-ylpropanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1276269-50mg |
2-amino-3-[1-(2,2,2-trifluoroethyl)-1H-imidazol-4-yl]propanoic acid |
2171666-58-1 | 50mg |
$827.0 | 2023-10-01 | ||
Enamine | EN300-1276269-0.1g |
2-amino-3-[1-(2,2,2-trifluoroethyl)-1H-imidazol-4-yl]propanoic acid |
2171666-58-1 | 0.1g |
$1068.0 | 2023-06-08 | ||
Enamine | EN300-1276269-0.5g |
2-amino-3-[1-(2,2,2-trifluoroethyl)-1H-imidazol-4-yl]propanoic acid |
2171666-58-1 | 0.5g |
$1165.0 | 2023-06-08 | ||
Enamine | EN300-1276269-2500mg |
2-amino-3-[1-(2,2,2-trifluoroethyl)-1H-imidazol-4-yl]propanoic acid |
2171666-58-1 | 2500mg |
$1931.0 | 2023-10-01 | ||
Enamine | EN300-1276269-5000mg |
2-amino-3-[1-(2,2,2-trifluoroethyl)-1H-imidazol-4-yl]propanoic acid |
2171666-58-1 | 5000mg |
$2858.0 | 2023-10-01 | ||
Enamine | EN300-1276269-5.0g |
2-amino-3-[1-(2,2,2-trifluoroethyl)-1H-imidazol-4-yl]propanoic acid |
2171666-58-1 | 5g |
$3520.0 | 2023-06-08 | ||
Enamine | EN300-1276269-0.25g |
2-amino-3-[1-(2,2,2-trifluoroethyl)-1H-imidazol-4-yl]propanoic acid |
2171666-58-1 | 0.25g |
$1117.0 | 2023-06-08 | ||
Enamine | EN300-1276269-10000mg |
2-amino-3-[1-(2,2,2-trifluoroethyl)-1H-imidazol-4-yl]propanoic acid |
2171666-58-1 | 10000mg |
$4236.0 | 2023-10-01 | ||
Enamine | EN300-1276269-250mg |
2-amino-3-[1-(2,2,2-trifluoroethyl)-1H-imidazol-4-yl]propanoic acid |
2171666-58-1 | 250mg |
$906.0 | 2023-10-01 | ||
Enamine | EN300-1276269-500mg |
2-amino-3-[1-(2,2,2-trifluoroethyl)-1H-imidazol-4-yl]propanoic acid |
2171666-58-1 | 500mg |
$946.0 | 2023-10-01 |
2-amino-3-1-(2,2,2-trifluoroethyl)-1H-imidazol-4-ylpropanoic acid 関連文献
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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2-amino-3-1-(2,2,2-trifluoroethyl)-1H-imidazol-4-ylpropanoic acidに関する追加情報
Introduction to 2-amino-3-1-(2,2,2-trifluoroethyl)-1H-imidazol-4-ylpropanoic acid (CAS No. 2171666-58-1)
2-amino-3-1-(2,2,2-trifluoroethyl)-1H-imidazol-4-ylpropanoic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural and functional properties. This compound, identified by the chemical identifier CAS No. 2171666-58-1, belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive research in drug discovery and development.
The molecular structure of 2-amino-3-1-(2,2,2-trifluoroethyl)-1H-imidazol-4-ylpropanoic acid incorporates several key functional groups that contribute to its reactivity and potential biological interactions. The presence of an amino group at the 2-position and a carboxylic acid group at the 3-position provides opportunities for further chemical modification, enabling the synthesis of derivatives with tailored properties. Additionally, the incorporation of a 1-(2,2,2-trifluoroethyl) side chain introduces fluorine atoms, which are known to enhance metabolic stability and binding affinity in drug molecules.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the pharmacophoric features of this compound. Studies have shown that the imidazol-4-yl moiety plays a crucial role in modulating biological pathways by interacting with specific target proteins. This has led to investigations into its potential applications in treating various diseases, particularly those involving inflammatory and immunomodulatory mechanisms.
The CAS No. 2171666-58-1 registry number ensures that researchers can reliably identify and reference this compound in scientific literature and patents. This standardized identification system is essential for maintaining consistency across different studies and collaborations in the pharmaceutical industry.
In the context of drug development, the synthesis of 2-amino-3-1-(2,2,2-trifluoroethyl)-1H-imidazol-4-ylpropanoic acid has been optimized using modern synthetic methodologies to ensure high yield and purity. Techniques such as multi-step organic synthesis, including fluorination reactions and heterocyclic chemistry, have been employed to construct the complex framework of this molecule. These synthetic strategies not only highlight the synthetic prowess but also underscore the importance of innovative approaches in creating novel therapeutic agents.
One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex bioactive molecules. Researchers have explored its utility in generating libraries of derivatives for high-throughput screening (HTS) campaigns. Such libraries are instrumental in identifying lead compounds that can be further developed into drugs with improved efficacy and reduced side effects.
The biological activity of 2-amino-3-1-(2,2,2-trifluoroethyl)-1H-imidazol-4-ylpropanoic acid has been evaluated through various in vitro assays. Preliminary findings suggest that it exhibits inhibitory effects on certain enzymes and receptors involved in pathophysiological processes. For instance, studies have indicated its potential role in modulating inflammatory responses by interacting with cytokine pathways. These observations align with current trends in medicinal chemistry aimed at developing targeted therapies for chronic inflammatory diseases.
The structural flexibility offered by the imidazol-4-yl ring allows for diverse conformational arrangements, which can influence binding interactions with biological targets. This feature has been exploited to design analogs with enhanced pharmacokinetic properties, such as improved solubility and oral bioavailability. Such modifications are critical for translating promising preclinical candidates into viable clinical candidates.
Advances in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have enabled detailed structural characterization of CAS No. 2171666-58-1 derivatives. These analytical techniques provide high-resolution data that are essential for confirming the identity and purity of synthesized compounds. The ability to accurately determine molecular structures has accelerated the pace of drug discovery by minimizing uncertainties associated with sample composition.
The integration of machine learning algorithms into drug discovery pipelines has further enhanced the study of 2-amino-3-1-(2,2,2-trifluoroethyl)-1H-imidazol-4-ylpropanoic acid. Predictive models have been developed to forecast biological activities based on structural features, allowing researchers to prioritize compounds for experimental validation efficiently. This interdisciplinary approach combines computational power with experimental validation to streamline the development process.
In conclusion,CAS No. 2171666-58-1 represents a significant compound in pharmaceutical research due to its structural complexity and potential therapeutic applications. The ongoing studies into its biological activities and synthetic modifications continue to expand our understanding of its utility in medicine. As research progresses,2-amino... may emerge as a key intermediate or lead compound for novel therapeutic agents targeting various diseases.
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